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Cat. No.: B15206584 Get Quote

An In-depth Literature Review and Future Research Prospectus for Researchers, Scientists,

and Drug Development Professionals

Abstract
3,7-Dimethylbenzofuran-4-ol is a small molecule belonging to the benzofuran class of

heterocyclic compounds. Despite the well-documented and diverse biological activities of the

benzofuran scaffold, a thorough review of the scientific literature reveals a significant gap in the

study of this specific derivative. No published experimental data regarding its synthesis,

spectroscopic characterization, or biological evaluation currently exists. This technical guide

aims to bridge this knowledge gap by providing a comprehensive overview of plausible

synthetic routes, predicted physicochemical and spectroscopic properties, and a discussion of

its potential biological activities based on structure-activity relationships of analogous

compounds. This document is intended to serve as a foundational resource for researchers

interested in the synthesis and investigation of 3,7-Dimethylbenzofuran-4-ol, a promising yet

unexplored chemical entity.

Introduction
Benzofurans are a prominent class of oxygen-containing heterocyclic compounds ubiquitously

found in nature and in a multitude of synthetic molecules with significant pharmacological

properties.[1] The benzofuran nucleus, consisting of a furan ring fused to a benzene ring, is a

privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological

activities, including antimicrobial, anticancer, antioxidant, and anti-inflammatory effects.[2][3][4]
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The substitution pattern on the benzofuran core plays a crucial role in modulating the biological

and physicochemical properties of these compounds. While extensive research has been

conducted on various substituted benzofurans, 3,7-Dimethylbenzofuran-4-ol remains a novel,

uncharacterized molecule. This guide provides a theoretical framework for its synthesis and

potential utility.

Proposed Synthesis of 3,7-Dimethylbenzofuran-4-ol
While no specific synthesis for 3,7-Dimethylbenzofuran-4-ol has been reported, several

established methods for the synthesis of substituted benzofurans can be adapted. A plausible

and efficient approach would involve the intramolecular cyclization of a suitably substituted

phenol.

Proposed Synthetic Pathway
A potential retrosynthetic analysis suggests that 3,7-Dimethylbenzofuran-4-ol could be

synthesized from 2,6-dimethylhydroquinone. The proposed forward synthesis is a multi-step

process involving protection, ortho-acylation, and subsequent cyclization.

Proposed Synthesis of 3,7-Dimethylbenzofuran-4-ol

2,6-Dimethylhydroquinone Protected Hydroquinone
Protection (e.g., MOM-Cl)
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3,7-Dimethylbenzofuran-4-ol
Cyclization and Deprotection

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 3,7-Dimethylbenzofuran-4-ol.

Detailed Experimental Protocol (Hypothetical)
Step 1: Protection of 2,6-Dimethylhydroquinone. To a solution of 2,6-dimethylhydroquinone in

an anhydrous solvent such as dichloromethane, add a suitable protecting group for the

hydroxyl functions. For example, methoxymethyl chloride (MOM-Cl) in the presence of a non-

nucleophilic base like diisopropylethylamine (DIPEA) can be used to form the corresponding
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bis(methoxymethyl) ether. The reaction would be monitored by thin-layer chromatography

(TLC) and the product purified by column chromatography.

Step 2: Ortho-Acylation. The protected 2,6-dimethylhydroquinone would then undergo a

regioselective ortho-acylation. A Friedel-Crafts acylation using acetic anhydride and a Lewis

acid catalyst (e.g., AlCl₃ or BF₃·OEt₂) would be performed. The reaction conditions would need

to be carefully optimized to favor mono-acylation at the position ortho to one of the MOM-

protected hydroxyl groups.

Step 3: Formation of the Cyclization Precursor. The resulting ortho-acetylated phenol derivative

would be reacted with a suitable C1 synthon to introduce the necessary carbon for the furan

ring formation. This could potentially be achieved through various methods, such as a reaction

with a stabilized ylide in a Wittig-type reaction.

Step 4: Cyclization and Deprotection. The precursor would then be subjected to cyclization

conditions. This is often achieved by heating in the presence of a dehydrating agent or a

catalyst to promote intramolecular condensation. Finally, the protecting groups would be

removed under acidic conditions (e.g., HCl in methanol) to yield the target compound, 3,7-
Dimethylbenzofuran-4-ol. The final product would be purified by recrystallization or column

chromatography.

Predicted Physicochemical and Spectroscopic
Properties
In the absence of experimental data, computational methods and comparison with analogous

compounds can provide valuable predictions of the properties of 3,7-Dimethylbenzofuran-4-
ol.

Physicochemical Properties (Predicted)
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Property Predicted Value

Molecular Formula C₁₀H₁₀O₂

Molecular Weight 162.19 g/mol

Appearance Likely a white to off-white solid

Melting Point Estimated to be in the range of 100-150 °C

Boiling Point > 300 °C (decomposes)

Solubility

Soluble in common organic solvents (e.g.,

methanol, ethanol, DMSO, acetone); sparingly

soluble in water

LogP Estimated to be in the range of 2.0-2.5

Spectroscopic Data (Predicted)
¹H NMR (in CDCl₃, 400 MHz):

δ ~7.0-7.2 ppm (d, 1H): Aromatic proton on the benzene ring.

δ ~6.8-7.0 ppm (d, 1H): Aromatic proton on the benzene ring.

δ ~7.4 ppm (s, 1H): Proton on the furan ring (at C2).

δ ~5.0-6.0 ppm (br s, 1H): Phenolic hydroxyl proton (exchangeable with D₂O).

δ ~2.4 ppm (s, 3H): Methyl protons at C7.

δ ~2.2 ppm (s, 3H): Methyl protons at C3.

¹³C NMR (in CDCl₃, 100 MHz):

δ ~150-155 ppm: Carbon bearing the hydroxyl group (C4).

δ ~140-145 ppm: Quaternary carbon of the furan ring (C3a).

δ ~140-145 ppm: Quaternary carbon of the furan ring (C7a).
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δ ~140-145 ppm: Carbon at C2.

δ ~120-130 ppm: Quaternary carbon at C3.

δ ~110-120 ppm: Aromatic CH carbons.

δ ~110-120 ppm: Quaternary carbon at C7.

δ ~15-20 ppm: Methyl carbon at C7.

δ ~10-15 ppm: Methyl carbon at C3.

IR (KBr, cm⁻¹):

3200-3500 (broad): O-H stretching of the phenolic hydroxyl group.

3000-3100: Aromatic C-H stretching.

2850-2950: Aliphatic C-H stretching of the methyl groups.

1580-1620: C=C stretching of the aromatic and furan rings.

1200-1300: C-O stretching of the phenol.

1000-1100: C-O-C stretching of the furan ring.

Mass Spectrometry (EI, 70 eV):

m/z 162 (M⁺): Molecular ion peak.

m/z 147 ([M-CH₃]⁺): Loss of a methyl group.

m/z 134 ([M-CO]⁺): Loss of carbon monoxide.

Potential Biological Activities and Therapeutic
Applications
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The benzofuran scaffold is a well-established pharmacophore. Based on the structure of 3,7-
Dimethylbenzofuran-4-ol, several potential biological activities can be postulated.

Potential Biological Activities of 3,7-Dimethylbenzofuran-4-ol
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Caption: Postulated biological activities of 3,7-Dimethylbenzofuran-4-ol.

Antioxidant Activity
The presence of a phenolic hydroxyl group is a key structural feature associated with

antioxidant activity. This group can act as a hydrogen donor to scavenge free radicals, thereby

mitigating oxidative stress. Many hydroxylated benzofurans have demonstrated potent

antioxidant properties.

Antimicrobial Activity
The lipophilic nature of the benzofuran ring system, enhanced by the two methyl groups, may

facilitate the compound's ability to penetrate microbial cell membranes. Various substituted

benzofurans have shown significant activity against a range of bacteria and fungi.[2]

Anticancer Activity
The planar aromatic structure of the benzofuran core can intercalate with DNA, and various

derivatives have been shown to inhibit tumor cell growth through different mechanisms,

including the induction of apoptosis and inhibition of key signaling pathways.[3][4] The
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substitution pattern of 3,7-Dimethylbenzofuran-4-ol would need to be evaluated to determine

its specific anticancer potential.

Anti-inflammatory Activity
Benzofuran derivatives have been reported to possess anti-inflammatory properties, often

through the inhibition of pro-inflammatory enzymes and cytokines. The specific substitution

pattern of 3,7-Dimethylbenzofuran-4-ol could potentially modulate these activities.

Future Directions
The lack of experimental data for 3,7-Dimethylbenzofuran-4-ol presents a clear opportunity

for future research. The primary focus should be on the development of a robust and efficient

synthetic route to obtain this compound in sufficient quantities for thorough characterization and

biological evaluation.

Key research areas to be explored include:

Synthesis and Optimization: Development and optimization of a synthetic protocol to

produce 3,7-Dimethylbenzofuran-4-ol with good yield and purity.

Spectroscopic and Structural Characterization: Comprehensive analysis of the synthesized

compound using NMR, IR, Mass Spectrometry, and single-crystal X-ray diffraction to confirm

its structure.

In Vitro Biological Screening: Evaluation of its antioxidant, antimicrobial, anticancer, and anti-

inflammatory activities through a battery of in vitro assays.

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of related

derivatives to establish clear SARs and identify compounds with enhanced potency and

selectivity.

Mechanism of Action Studies: For any identified biological activity, further investigation into

the underlying molecular mechanism of action.

Conclusion
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3,7-Dimethylbenzofuran-4-ol represents an unexplored area within the rich field of

benzofuran chemistry. While no direct experimental data is currently available, this technical

guide provides a comprehensive theoretical framework for its synthesis, predicted properties,

and potential biological activities. The information presented herein is intended to stimulate and

guide future research efforts toward the synthesis and evaluation of this novel compound,

which holds promise as a lead structure for the development of new therapeutic agents. The

exploration of this and other novel benzofuran derivatives will undoubtedly contribute to the

advancement of medicinal chemistry and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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